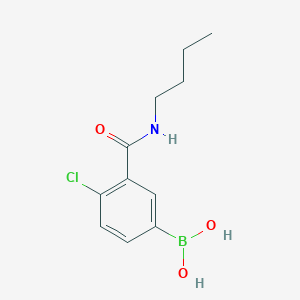
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid
Übersicht
Beschreibung
“(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid” is a chemical compound used in various scientific research fields . It is a boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
While the specific synthesis process for “(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid” is not detailed in the search results, boronic acids in general can be synthesized through various borylation approaches . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents has been reported, which enables the synthesis of various aryl boronic acids .
Molecular Structure Analysis
The molecular structure of boronic acids allows them to form five-membered boronate esters with diols . This key interaction allows boronic acids to be utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Chemical Reactions Analysis
Boronic acids, including “(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid”, can participate in various chemical reactions. One of the best-studied reactions is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Boronic acids can also interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This method is widely appreciated for its mild conditions and the ability to tolerate a variety of functional groups, making it a versatile tool for synthesizing complex organic molecules.
Saccharide Sensing
Boronic acids have the unique ability to bind diols, a common structural feature in saccharides . This property is exploited in the design of saccharide sensors, where (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid can be used to detect the presence of sugars. Such sensors have significant implications in medical diagnostics, particularly in the monitoring of glucose levels in diabetic patients.
Sensing Applications
The compound’s ability to interact with diols and strong Lewis bases, such as fluoride or cyanide ions, extends its application to various sensing technologies . These include both homogeneous assays and heterogeneous detection systems, where the boronic acid can be part of a sensor array for detecting a wide range of analytes with high sensitivity.
Metal-Catalyzed Synthesis
4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid: is utilized in metal-catalyzed synthetic reactions . Its stability and non-toxic nature make it an ideal candidate for reactions like hydroboration, which is essential for adding hydrogens across double bonds, and in asymmetric synthesis, where it helps create chiral centers in amino acids.
Development of Borinic Acid Derivatives
The synthesis of borinic acid derivatives often involves the use of boronic acids as starting materials . These derivatives are crucial in various chemical transformations and have potential applications in creating new materials and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The main biochemical pathway affected by (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound’s action is exceptionally mild and functional group tolerant , making it environmentally benign .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid”, have potential for future research and applications. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Furthermore, boronic acids are increasingly being used in diverse areas of research, including biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Eigenschaften
IUPAC Name |
[3-(butylcarbamoyl)-4-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXNXDXMDDBNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661235 | |
| Record name | [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid | |
CAS RN |
871332-94-4 | |
| Record name | [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
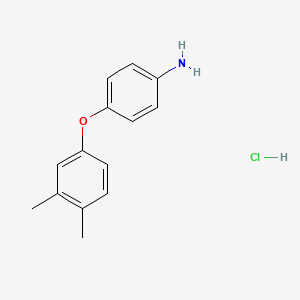
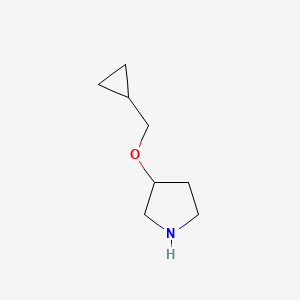
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)
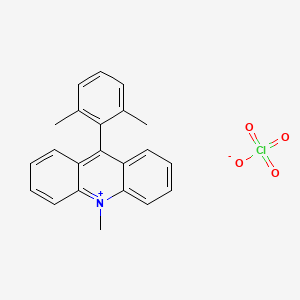


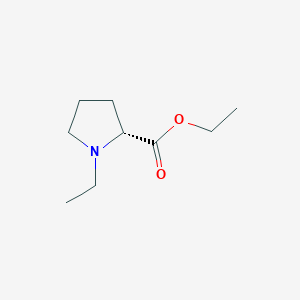
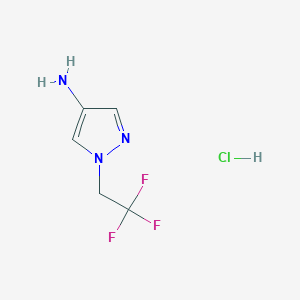
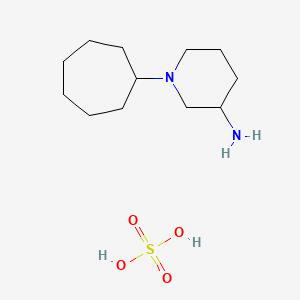
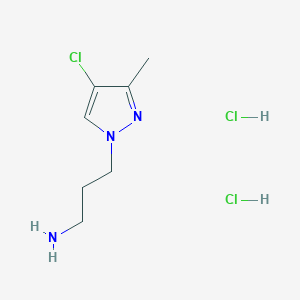
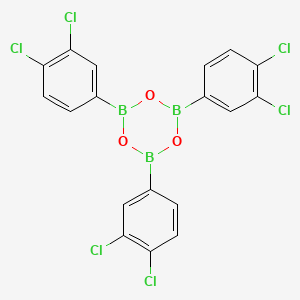
![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)